molecular formula C9H8F2O2 B2920404 2-[2-(Difluoromethoxy)phenyl]acetaldehyde CAS No. 1343623-94-8

2-[2-(Difluoromethoxy)phenyl]acetaldehyde

Cat. No. B2920404
CAS RN: 1343623-94-8
M. Wt: 186.158
InChI Key: DFLUQZKEHUOGCH-UHFFFAOYSA-N
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Description

“2-[2-(Difluoromethoxy)phenyl]acetaldehyde” is a chemical compound with the molecular weight of 186.16 . It is a liquid at room temperature and is stored at -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 186.16 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Acid-free, Organocatalytic Acetalization

  • Research by Kotke and Schreiner (2006) presented an acid-free, organocatalytic acetalization method using N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method allows for the efficient conversion of acid-labile and unsaturated aldehydes into their acetals, which is a highly practical and mild process (Kotke & Schreiner, 2006).

Catalytic Application of Sulfamic Acid-Functionalized Magnetic Nanoparticles

  • A study by Khaef et al. (2020) explored the acetalization of carbonyl compounds using sulfamic acid-functionalized magnetic Fe3O4 nanoparticles. This process is important for protecting functional groups in organic compounds against unwanted reactions during synthetic sequences (Khaef, Zolfigol, Taherpour, & Yarie, 2020).

Dual Role of Pd(II) in Catalysis

  • Asao et al. (2002) discovered that Pd(II) can act as both a Lewis acid and a transition-metal catalyst in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes. This dual role facilitates efficient production of alkenyl ethers (Asao, Nogami, Takahashi, & Yamamoto, 2002).

Synthesis of Acetals using Bismuth Triflate

  • Leonard et al. (2002) developed a method for the synthesis of acetals from aldehydes and ketones using bismuth triflate. This method provides a simple procedure for forming acetals of diaryl ketones and converting carbonyl compounds to 1,3-dioxolane (Leonard, Oswald, Freiberg, Nattier, Smith, & Mohan, 2002).

Safety and Hazards

This compound is classified as a dangerous substance according to the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLUQZKEHUOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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